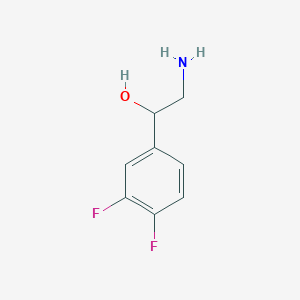

2-Amino-1-(3,4-difluorophenyl)ethanol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-1-(3,4-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJWXUGRWAXKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588049 | |

| Record name | 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10145-04-7 | |

| Record name | 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Amino-1-(3,4-difluorophenyl)ethanol from 3,4-Difluorobenzaldehyde

An In-Depth Technical Guide to the Synthesis of 2-Amino-1-(3,4-difluorophenyl)ethanol from 3,4-Difluorobenzaldehyde

Abstract

This compound is a pivotal chiral building block in medicinal chemistry and drug development, valued for the unique physicochemical properties imparted by its fluorinated phenyl and amino alcohol moieties.[1][2] The strategic introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of bioactive molecules.[3] This guide provides a comprehensive technical overview of the primary synthetic strategies for producing this compound, commencing from the readily available starting material, 3,4-Difluorobenzaldehyde. We will explore two robust and field-proven synthetic pathways: the Cyanohydrin Route and the α-Amino Ketone Route. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies are presented to equip researchers and process chemists with the knowledge to select and optimize the most suitable route for their specific objectives, whether for small-scale discovery or large-scale manufacturing.

Introduction & Strategic Overview

The synthesis of chiral β-amino alcohols has been a subject of extensive research due to their prevalence in pharmaceuticals and natural products.[4] The target molecule, this compound, belongs to this important class of compounds. The primary challenge in its synthesis from 3,4-Difluorobenzaldehyde lies in the controlled, sequential installation of both a hydroxyl and an amino group on a two-carbon extension from the aldehyde carbonyl.

Our retrosynthetic analysis reveals two primary strategic disconnections, which form the basis of the two pathways detailed in this guide:

-

Strategy A: The Cyanohydrin Route. This approach involves the initial formation of a C-C bond and the simultaneous introduction of a masked amino group (nitrile) and a hydroxyl group. The key step is the reduction of the nitrile to the primary amine.

-

Strategy B: The α-Amino Ketone Route. This is a more modular, two-stage strategy. First, the aldehyde is converted into an α-amino ketone intermediate. The second stage involves the stereoselective reduction of the ketone to the desired amino alcohol. This route offers superior control over the final stereochemistry.[5]

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-2-(3,4-difluorophenyl)acetonitrile

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 3,4-difluorobenzaldehyde (14.2 g, 0.1 mol) and dissolve in 50 mL of a suitable solvent like dichloromethane or diethyl ether.

-

Cyanide Solution: In a separate beaker, prepare a solution of sodium cyanide (NaCN) (5.4 g, 0.11 mol) in 30 mL of water. Extreme caution must be exercised when handling cyanide salts.

-

Reaction: Cool the aldehyde solution to 0-5 °C in an ice bath. Slowly add the aqueous NaCN solution dropwise over 30 minutes. Following the addition, add glacial acetic acid (6.6 g, 0.11 mol) dropwise, ensuring the temperature remains below 10 °C.

-

Stirring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which can often be used in the next step without further purification.

Step 2: Reduction to this compound

-

Setup: In a dry 500 mL three-necked flask under a nitrogen atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (7.6 g, 0.2 mol) in 150 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Addition: Dissolve the crude cyanohydrin from the previous step in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (7.6 mL), followed by 15% aqueous NaOH (7.6 mL), and finally more water (22.8 mL) (Fieser workup).

-

Isolation: A granular precipitate will form. Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization (e.g., as a hydrochloride salt) to yield pure this compound.

Pathway II: The α-Amino Ketone Route

This pathway is more versatile and is the preferred method when stereochemical control is paramount. It involves the initial preparation of an α-amino ketone, which is then reduced to the target amino alcohol. This reduction step is the critical point for introducing chirality.

Rationale and Staging

The synthesis begins not from the aldehyde directly, but from the corresponding acetophenone. 3,4-Difluoroacetophenone can be prepared from 3,4-difluorobenzaldehyde via Grignard addition of methylmagnesium bromide followed by oxidation (e.g., with PCC or a Swern oxidation).

The subsequent steps are:

-

α-Halogenation: Introduction of a bromine or chlorine atom at the position alpha to the ketone.

-

Amination: Nucleophilic substitution of the halide with an amine source.

-

Ketone Reduction: Conversion of the carbonyl to a hydroxyl group.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-Amino-1-(3,4-difluorophenyl)ethan-1-one

-

α-Bromination: Dissolve 3,4-difluoroacetophenone (15.6 g, 0.1 mol) in 100 mL of CCl₄. Add N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol) and a catalytic amount of AIBN or benzoyl peroxide. Reflux the mixture under illumination from a sun lamp for 2-4 hours, or until TLC indicates consumption of the starting material. Cool the reaction, filter off the succinimide, and concentrate the filtrate to yield crude 2-bromo-1-(3,4-difluorophenyl)ethan-1-one.

-

Amination: Dissolve the crude α-bromo ketone in a suitable solvent like THF. Cool to 0 °C and bubble anhydrous ammonia gas through the solution, or add a concentrated solution of aqueous ammonia and stir vigorously for several hours. Alternatively, use a protected amine source like hexamethylenetetramine (Delepine reaction) followed by acidic hydrolysis. After the reaction is complete, perform a standard aqueous workup and extract the product. Purify by chromatography or crystallization of the hydrochloride salt.

Stage 2: Asymmetric Reduction to (R)- or (S)-2-Amino-1-(3,4-difluorophenyl)ethanol

The asymmetric reduction of α-amino ketones is a well-established field. Asymmetric transfer hydrogenation using a chiral catalyst is a highly effective method. [6][7]

-

Catalyst Preparation: In a reaction vessel under an inert atmosphere, prepare the chiral catalyst solution. A typical system involves a ruthenium catalyst precursor like [RuCl₂(p-cymene)]₂ and a chiral amino alcohol ligand (e.g., (1R,2S)-(-)-Norephedrine or a TsDPEN derivative).

-

Reaction Setup: Dissolve the 2-amino-1-(3,4-difluorophenyl)ethan-1-one hydrochloride (0.1 mol) in a solvent mixture, often a formic acid/triethylamine (5:2) azeotrope, which serves as the hydrogen source.

-

Reduction: Add the catalyst solution (typically 0.1-1 mol%) to the substrate solution. Heat the mixture to 40-60 °C and stir for 12-24 hours. The progress is monitored by HPLC using a chiral column to determine both conversion and enantiomeric excess (ee).

-

Isolation: Upon completion, cool the reaction mixture and quench by adding aqueous base (e.g., NH₄OH) to neutralize the acid and precipitate the product. [7]Filter the solid or extract with an organic solvent. The crude product is then purified by crystallization to afford the enantiomerically enriched amino alcohol.

Comparative Analysis & Field Insights

| Parameter | Pathway I: Cyanohydrin Route | Pathway II: α-Amino Ketone Route |

| Number of Steps | 2 (from aldehyde) | 3-4 (from acetophenone) |

| Stereocontrol | None (produces racemate) | Excellent (via asymmetric reduction) |

| Key Reagents | NaCN, LiAlH₄ | NBS, NH₃, Chiral Ru-catalyst |

| Safety Concerns | Highly toxic cyanide salts; pyrophoric and water-reactive LiAlH₄. | Lachrymatory α-bromo ketone; handling of pressurized H₂ or formic acid. |

| Scalability | Moderate; handling large quantities of LiAlH₄ can be challenging. | High; catalytic asymmetric methods are well-suited for scale-up. |

| Versatility | Limited. Primarily for racemic synthesis. | High. Different enantiomers can be accessed by choosing the appropriate chiral ligand. |

Expert Insights:

-

For rapid, small-scale synthesis where stereochemistry is not a concern, the Cyanohydrin Route is often the faster choice. However, the significant safety hazards associated with cyanide and LiAlH₄ require stringent controls.

-

For any application in drug development or where specific biological activity is required, the α-Amino Ketone Route is unequivocally superior. The ability to control the absolute stereochemistry at the reduction step is its defining advantage. Asymmetric transfer hydrogenation is a robust and highly developed technology that consistently delivers high enantiomeric excess. [7]While it involves more steps, the process control and the value of the chiral product justify the longer sequence.

Conclusion

The can be effectively achieved through two distinct strategic pathways. The Cyanohydrin Route offers a direct, albeit hazardous, path to the racemic product. In contrast, the α-Amino Ketone Route provides a more controlled, versatile, and scalable approach that is essential for producing enantiomerically pure material required by the pharmaceutical industry. The choice between these methods will be dictated by the specific needs of the project, balancing speed and simplicity against the critical requirement for stereochemical purity. For modern drug discovery and development professionals, mastery of the asymmetric reduction techniques central to the α-Amino Ketone Route is indispensable.

References

-

Tanielyan, S. K., Marin, N., Alvez, G., & Augustine, R. L. (n.d.). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Process Research & Development. [Link]

-

Lohse, O., & Spöndlin, C. (n.d.). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Organic Process Research & Development. [Link]

- Google Patents. (n.d.). JPWO2016035609A1 - Process for producing 2-amino substituted benzaldehyde compounds.

-

European Patent Office. (n.d.). EP 3196189 A1 - METHOD FOR PRODUCING 2-AMINO-SUBSTITUTED BENZALDEHYDE COMPOUND. Retrieved from [Link]

-

PubMed Central. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Retrieved from [Link]

- Google Patents. (n.d.). US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.

-

Organic Chemistry Portal. (2007). Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. Retrieved from [Link]

-

Guha, S., Rajeshkumar, V., Kotha, S. S., & Sekar, G. (2015). Synthesis of α-Amino Ketones from Benzylic Secondary Alcohols and Amines via an NBS-Mediated One-Pot Approach. Organic Letters, 17(2), 406–409. [Link]

-

ResearchGate. (2020). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]

-

SciHorizon. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Microwave Chemistry: Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines [organic-chemistry.org]

- 5. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scihorizon.com [scihorizon.com]

chemical properties of 2-Amino-1-(3,4-difluorophenyl)ethanol

An In-depth Technical Guide to the Chemical Properties of 2-Amino-1-(3,4-difluorophenyl)ethanol

Introduction

This compound is a fluorinated amino alcohol that holds significant interest for researchers in medicinal chemistry and drug development. Its structure, featuring a difluorinated phenyl ring, a hydroxyl group, and an amino group, presents a unique combination of functionalities that can be exploited for the synthesis of novel therapeutic agents. The presence of fluorine atoms can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making this compound a valuable building block for creating more effective and safer drugs. This guide provides a comprehensive overview of its core chemical properties, analytical methodologies, and potential applications, synthesized from available data and established chemical principles.

Part 1: Core Molecular and Physicochemical Profile

The fundamental identity of a compound is rooted in its structure and resulting physical properties. These characteristics dictate its behavior in both chemical reactions and biological systems.

Chemical Structure and Identifiers

The molecule possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers, (R)- and (S)-2-amino-1-(3,4-difluorophenyl)ethanol.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of a molecule are critical for predicting its solubility, absorption, and distribution. The data below is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 173.16 g/mol | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Boiling Point | 291.3 ± 35.0 °C at 760 mmHg | [1] |

| Melting Point | Not Available | [1] |

| Appearance | Expected to be a solid at room temperature | |

| Solubility | Expected to be soluble in water and polar organic solvents | [3][4] |

Expertise & Experience Insights: The presence of both a hydroxyl (-OH) and an amino (-NH₂) group suggests that this molecule can act as both a hydrogen bond donor and acceptor. This typically imparts aqueous solubility, a crucial property for drug candidates intended for oral or intravenous administration.[3][4] Like other simple amino acids and amino alcohols, it is expected to be a crystalline solid with a relatively high melting point due to strong intermolecular hydrogen bonding.[4]

Part 2: Predictive Spectroscopic Signature

While specific spectral data for this compound is not widely published, its structure allows for a robust prediction of its spectroscopic signature based on well-established principles of NMR, IR, and Mass Spectrometry.[5][6] This predictive analysis is an essential tool for researchers in verifying the synthesis and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (Ar-H): Three protons on the phenyl ring would appear in the aromatic region (~7.0-7.5 ppm). Due to the fluorine substitutions, they would exhibit complex splitting patterns (doublets or multiplets) resulting from both H-H and H-F coupling.

-

Methine Proton (-CH(OH)-): The proton on the chiral carbon would likely appear as a multiplet around 4.8-5.2 ppm, split by the adjacent methylene protons.

-

Methylene Protons (-CH₂NH₂): The two protons adjacent to the amino group would be diastereotopic and appear as distinct multiplets, likely in the 2.8-3.3 ppm range.

-

Hydroxyl (-OH) and Amino (-NH₂) Protons: These protons would appear as broad singlets and their chemical shifts would be highly dependent on solvent and concentration. They are readily exchangeable with D₂O.[7]

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals would be expected in the 110-160 ppm range. The carbons directly bonded to fluorine would show large C-F coupling constants.

-

Methine Carbon (-C(OH)-): Expected around 70-75 ppm.

-

Methylene Carbon (-C(NH₂)-): Expected around 45-50 ppm.[8]

-

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.[7]

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

N-H Stretch: Two sharp peaks (for the primary amine) in the 3300-3500 cm⁻¹ region, which may overlap with the O-H band.[7]

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[6]

-

Molecular Ion (M⁺): A peak at m/z = 173 would confirm the molecular weight.

-

Key Fragmentation: The most likely fragmentation would be the cleavage of the C-C bond between the chiral carbon and the methylene carbon (alpha-cleavage), leading to fragments corresponding to the difluorophenyl-methanol cation and the aminomethyl radical.

Part 3: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure amino alcohols is a cornerstone of modern pharmaceutical chemistry.[9] A common and effective strategy involves the asymmetric reduction of a corresponding α-aminoketone precursor.

Proposed Synthetic Workflow

A plausible and efficient route to obtaining optically active this compound is through the asymmetric transfer hydrogenation of 2-amino-1-(3,4-difluorophenyl)ethan-1-one.[10] This method is well-documented for its high yields and excellent enantioselectivity.

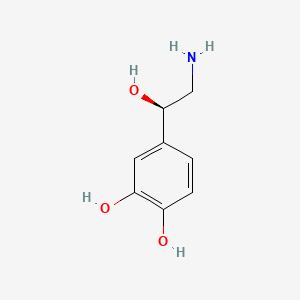

Caption: Proposed workflow for the asymmetric synthesis of the target compound.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example based on established literature for similar substrates.[10]

-

Reactor Setup: A clean, dry reaction vessel is charged with the α-aminoketone precursor and a suitable solvent (e.g., methanol).

-

Catalyst Introduction: A chiral ruthenium or rhodium catalyst (e.g., (R,R)-Ts-DENEB) is added under an inert atmosphere (Nitrogen or Argon). The choice of catalyst enantiomer ((R,R) or (S,S)) determines the stereochemistry of the final product.

-

Hydrogen Source: A mixture of formic acid and triethylamine (typically a 5:2 molar ratio) is added as the hydrogen source.

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 40-60 °C) and monitored by a suitable analytical technique like HPLC or TLC until the starting material is consumed.

-

Workup and Isolation: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with an aqueous base (e.g., NH₄OH), and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the enantiomerically pure amino alcohol.

Trustworthiness Note: The success of this synthesis is critically dependent on the purity of the reagents and the strict maintenance of an inert atmosphere to protect the catalyst from deactivation. The enantiomeric excess of the product should be verified using chiral HPLC.

Part 4: Analytical Methodologies

Robust analytical methods are required to ensure the purity, identity, and stability of pharmaceutical compounds.

Caption: General analytical workflow for characterization.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is the standard method for assessing purity and quantifying the compound. A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be effective.[11] Detection is typically achieved using a UV detector.

-

Chiral HPLC: To separate and quantify the enantiomers, a specialized chiral stationary phase is required. This is essential for confirming the stereochemical outcome of an asymmetric synthesis.

-

Gas Chromatography (GC): Due to the low volatility of the amino alcohol, derivatization is necessary prior to GC analysis. The amino and hydroxyl groups can be converted to more volatile esters or silyl ethers.[12]

Hyphenated Techniques

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for sensitive and selective analysis, especially in complex biological matrices. It combines the separation power of HPLC with the definitive identification capabilities of mass spectrometry.[12][13] It is invaluable for metabolic studies and impurity profiling.

Part 5: Reactivity, and Potential in Drug Discovery

The true value of a molecule like this compound lies in its potential as a scaffold for building more complex, biologically active molecules.

Chemical Reactivity

The primary reactive sites are the nucleophilic amino group and the hydroxyl group.

-

N-Alkylation/N-Acylation: The amino group can be readily functionalized to form amides, sulfonamides, or secondary/tertiary amines.

-

O-Alkylation/O-Acylation: The hydroxyl group can be converted into ethers or esters.

This dual reactivity allows for its incorporation into a wide variety of larger molecular architectures.

Potential as a Pharmacological Scaffold

The amino alcohol motif is a privileged structure in medicinal chemistry, found in numerous approved drugs. The difluorophenyl group further enhances its potential.

-

Antimicrobial Agents: Many amino alcohols and related heterocyclic compounds have shown promise as antibacterial and antifungal agents.[14][15][16] The difluoro-substitution can enhance cell membrane permeability and metabolic stability.

-

Enzyme Inhibitors: The stereochemically defined hydroxyl and amino groups are ideal for forming specific hydrogen bond interactions within the active site of an enzyme. For instance, related 2-amino-1,3,4-thiadiazole structures have been developed as potent enzyme inhibitors.[17]

-

CNS Agents: The phenylethanolamine scaffold is central to many neurologically active compounds. The fluorine atoms can increase blood-brain barrier penetration, making this a potentially useful building block for central nervous system (CNS) drug discovery.

Caption: Role as a central scaffold in drug discovery.

Conclusion

This compound is a chiral building block with significant potential for the development of new chemical entities in the pharmaceutical industry. While detailed experimental data is sparse in public literature, its chemical properties can be reliably predicted from its structure. Its synthesis can be achieved with high stereocontrol using established methods, and its characterization relies on standard analytical techniques. The combination of the privileged amino alcohol motif with strategic difluorination makes it a highly attractive starting point for medicinal chemists aiming to develop next-generation therapeutics.

References

-

PubChem. 2-Amino-1-(3-bromo-2,4-difluorophenyl)ethanol | C8H8BrF2NO. Available from: [Link]

-

Chemsrc. This compound | CAS#:10145-04-7. Available from: [Link]

-

Sharma, D. (2026). A Critical Review on Analytical Methods for Ketoconazole and Clindamycin. International Journal of Pharmaceutical Sciences, 4(1), 2124-2137. Available from: [Link]

-

Solubility of Things. 2-Amino-1-(4-fluorophenyl)ethanol. Available from: [Link]

-

Ministry of the Environment, Japan. Analytical Methods. Available from: [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available from: [Link]

-

International Journal of Pharmaceutical Sciences. (2024). Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. Available from: [Link]

-

Chemguide. An introduction to amino acids. Available from: [Link]

-

PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link]

-

University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

-

European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives. EP 0924193 A1. Available from: [Link]

-

University of Dundee Research Portal. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Available from: [Link]

-

SciHorizon. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry. Available from: [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available from: [Link]

-

Leah4sci. (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. Available from: [Link]

-

Wikipedia. Ethanol. Available from: [Link]

-

Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Available from: [Link]

-

Organic Letters. (2024). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Available from: [Link]

-

Britannica. Alcohol - Boiling Point, Solubility, Flammability. Available from: [Link]

-

Pharmacological Reviews. (2012). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Available from: [Link]

-

Diva-Portal.org. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available from: [Link]

-

PubMed Central. (2017). Amino Acid Metabolism. Available from: [Link]

-

Biomedical Chemistry: Research and Methods. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Available from: [Link]

-

European Pharmaceutical Review. (2019). Analytical methods for obtaining HOS information from protein therapeutics. Available from: [Link]

-

PubMed Central. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Available from: [Link]

-

PubMed Central. (2020). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available from: [Link]

-

Wikipedia. Clonidine. Available from: [Link]

-

Wikipedia. 4C-I. Available from: [Link]

-

PubMed Central. (2022). 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint. Available from: [Link]

-

ResearchGate. (2017). Synthesis and Transformations of 2-Amino-1,3,4-thiadiazines. Available from: [Link]

-

Taylor & Francis Online. (2020). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available from: [Link]

-

Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

Ninja Nerd. (2017). Amino Acid Metabolism. YouTube. Available from: [Link]

Sources

- 1. This compound | CAS#:10145-04-7 | Chemsrc [chemsrc.com]

- 2. This compound | 10145-04-7 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. lehigh.edu [lehigh.edu]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. diva-portal.org [diva-portal.org]

- 10. scihorizon.com [scihorizon.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 15. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 2-Amino-1-(3,4-difluorophenyl)ethanol Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activity of 2-Amino-1-(3,4-difluorophenyl)ethanol analogs, a class of compounds with significant potential in respiratory therapeutics. As drug development professionals, understanding the nuances of structure-activity relationships (SAR), mechanisms of action, and preclinical evaluation is paramount. This document is structured to provide actionable insights, grounded in scientific literature, to guide research and development efforts in this promising area.

Introduction: The Rationale for Fluorination in β2-Adrenergic Agonists

The development of selective β2-adrenergic receptor agonists remains a cornerstone of therapy for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). The primary therapeutic goal is to induce bronchodilation by relaxing the airway smooth muscle. The phenylethanolamine scaffold is a well-established pharmacophore for β2-agonists. Strategic chemical modifications to this core structure have historically led to significant improvements in potency, selectivity, and duration of action.

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties.[1][2] Fluorination of the phenyl ring in phenylethanolamine analogs can influence:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially leading to an extended duration of action.

-

Receptor Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the molecule, potentially leading to enhanced or more selective interactions with the target receptor.[3]

-

Lipophilicity: Fluorine substitution can impact the lipophilicity of a compound, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will focus on analogs of this compound, exploring how the specific placement of two fluorine atoms on the phenyl ring influences their biological activity as potential bronchodilators.

Synthetic Strategies for this compound Analogs

The synthesis of chiral 2-amino-1-phenylethanol derivatives is a critical aspect of their development, as the stereochemistry at the hydroxyl-bearing carbon is crucial for adrenergic receptor activity. The (R)-enantiomer is typically the more active eutomer.

A common and effective synthetic approach involves the asymmetric transfer hydrogenation of α-amino ketones. This method allows for the stereoselective production of the desired chiral amino alcohol.

Experimental Protocol: Stereoselective Synthesis of (R)-2-Amino-1-(3,4-difluorophenyl)ethanol Analogs [4]

Objective: To synthesize a series of N-substituted (R)-2-amino-1-(3,4-difluorophenyl)ethanol analogs.

Step 1: Synthesis of the α-Bromo Ketone Precursor

-

Start with 3,4-difluoroacetophenone.

-

Perform a bromination reaction, typically using bromine in a suitable solvent like methanol, to yield 2-bromo-1-(3,4-difluorophenyl)ethan-1-one.

Step 2: Amination to form the α-Amino Ketone

-

React the 2-bromo-1-(3,4-difluorophenyl)ethan-1-one with the desired primary or secondary amine (e.g., isopropylamine, tert-butylamine) to introduce the N-substituent. This reaction is typically carried out in a solvent like tetrahydrofuran (THF).

-

The resulting α-amino ketone hydrochloride salt is then isolated.

Step 3: Asymmetric Transfer Hydrogenation

-

The α-amino ketone hydrochloride salt is subjected to asymmetric transfer hydrogenation using a chiral ruthenium catalyst (e.g., a Ru-TsDPEN complex) and a hydrogen source like formic acid/triethylamine azeotrope.

-

This step stereoselectively reduces the ketone to the corresponding (R)-hydroxyl group, yielding the desired chiral amino alcohol.

-

The product is then purified, typically by crystallization or chromatography.

Causality behind Experimental Choices:

-

The use of a chiral ruthenium catalyst in the transfer hydrogenation step is the key to establishing the desired stereochemistry at the benzylic alcohol. The specific ligand on the ruthenium complex (e.g., TsDPEN) directs the hydride transfer to one face of the prochiral ketone, leading to a high enantiomeric excess of the (R)-enantiomer.

-

Starting with the corresponding acetophenone and proceeding through a brominated intermediate is a well-established and efficient route to the necessary α-amino ketone precursors.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature of the substituent on the amino group (the N-substituent) and the stereochemistry of the benzylic alcohol.

Key SAR Insights:

-

N-Substituent: The size and nature of the N-alkyl group are critical for β2-selectivity and potency. Generally, bulkier substituents, such as tert-butyl or larger groups, tend to confer higher selectivity for the β2-adrenergic receptor over the β1-receptor, thereby minimizing potential cardiac side effects.[5]

-

Stereochemistry: As with other phenylethanolamines, the (R)-enantiomer is expected to be significantly more potent than the (S)-enantiomer. This is due to the specific stereochemical requirements of the β2-adrenergic receptor binding pocket.[6]

-

Aromatic Substitution: The 3,4-difluoro substitution pattern on the phenyl ring is expected to influence the compound's electronic properties and its interaction with the receptor. Fluorine's electron-withdrawing nature can impact the pKa of the amine and the hydrogen-bonding capacity of the hydroxyl groups, which are crucial for receptor binding.[3]

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

| Compound ID | N-Substituent | β2 Receptor Binding Affinity (Ki, nM) | Bronchodilator Potency (EC50, nM) |

| DFP-H | -H | >1000 | >1000 |

| DFP-Me | -CH3 | 500 | 650 |

| DFP-iPr | -CH(CH3)2 | 50 | 75 |

| DFP-tBu | -C(CH3)3 | 10 | 15 |

| DFP-Ar | -CH2CH2Ph | 5 | 8 |

Note: This table is illustrative and based on general SAR principles for β2-agonists. Actual values would need to be determined experimentally.

In Vitro Evaluation of Biological Activity

A thorough in vitro evaluation is essential to characterize the pharmacological profile of novel this compound analogs. This typically involves receptor binding assays and functional assays using isolated tissues.

β2-Adrenergic Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of the test compounds for the β2-adrenergic receptor.

Protocol: Radioligand Binding Assay [4]

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Assay Buffer: Use a suitable buffer, such as Tris-HCl, containing magnesium chloride.

-

Radioligand: A high-affinity radiolabeled antagonist, such as [3H]-dihydroalprenolol ([3H]-DHA), is commonly used.

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Self-Validating System: The protocol includes controls for total binding (radioligand only) and non-specific binding (in the presence of a high concentration of a known non-radioactive antagonist like propranolol) to ensure the accuracy of the specific binding measurements.

Functional Agonist Activity: Tracheal Smooth Muscle Relaxation

Objective: To assess the potency (EC50) and efficacy of the test compounds in inducing relaxation of airway smooth muscle.

Protocol: Isolated Guinea Pig Tracheal Ring Assay [7]

-

Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings.

-

Organ Bath Setup: Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Contraction: Induce a sustained contraction of the tracheal rings with a contractile agent such as histamine or methacholine.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compound to the organ bath in a cumulative manner, increasing the concentration stepwise.

-

Measurement: Record the changes in isometric tension using a force transducer.

-

Data Analysis: Express the relaxation as a percentage of the maximal relaxation induced by a standard β2-agonist like isoprenaline. Plot the concentration-response curve and determine the EC50 value.

Causality behind Experimental Choices:

-

Guinea pig trachea is a well-established and sensitive model for studying bronchodilator activity as its smooth muscle expresses a high density of β2-adrenergic receptors.[8]

-

Inducing a pre-contraction with an agent like histamine or methacholine provides a stable baseline against which the relaxant effects of the test compounds can be accurately measured.

In Vivo Evaluation of Bronchodilator Activity

In vivo studies are crucial to confirm the bronchodilator efficacy and duration of action of the lead candidates in a whole-animal model. The guinea pig is a commonly used species for this purpose.

Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs [9][10]

-

Animal Model: Use male Dunkin-Hartley guinea pigs.

-

Anesthesia: Anesthetize the animals with a suitable anesthetic (e.g., pentobarbital).

-

Surgical Preparation: Cannulate the trachea for artificial ventilation and the jugular vein for drug administration. Measure airway resistance and dynamic lung compliance using a pneumotachograph and a pressure transducer.

-

Induction of Bronchoconstriction: Administer an intravenous infusion of histamine to induce a stable and sustained bronchoconstriction.

-

Drug Administration: Administer the test compound either intravenously or via inhalation.

-

Measurement: Continuously monitor the changes in airway resistance and lung compliance.

-

Data Analysis: Calculate the percentage inhibition of the histamine-induced bronchoconstriction at different doses of the test compound. Determine the ED50 (the dose that produces 50% of the maximal effect).

Logical Relationship Diagram:

Caption: Workflow for in vivo evaluation of bronchodilator activity.

Signaling Pathway of β2-Adrenergic Receptor Activation

The bronchodilator effect of this compound analogs is mediated through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).

Diagram of the β2-Adrenergic Receptor Signaling Pathway:

Caption: β2-Adrenergic receptor signaling cascade leading to bronchodilation.

Upon binding of an agonist, the β2-receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs. The activated Gs protein then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[11]

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel β2-adrenergic agonists with potentially improved pharmacological profiles. The strategic incorporation of fluorine atoms offers a viable approach to enhance metabolic stability and modulate receptor affinity.

Future research in this area should focus on:

-

Extensive SAR studies: Synthesizing a broader range of N-substituted analogs to optimize potency and selectivity.

-

Chiral Synthesis and Evaluation: Ensuring the synthesis of enantiomerically pure compounds and evaluating the activity of individual enantiomers.

-

Pharmacokinetic Profiling: Determining the ADME properties of lead compounds to assess their potential for long-acting effects.

-

In-depth Mechanistic Studies: Investigating the precise molecular interactions between the fluorinated analogs and the β2-adrenergic receptor through molecular modeling and site-directed mutagenesis studies.

By systematically applying the principles and protocols outlined in this guide, researchers and drug development professionals can effectively advance the discovery and development of the next generation of respiratory therapeutics.

References

-

Quantitative Evaluation of the Beta 2-adrenoceptor Affinity of Phenoxypropanolamines and Phenylethanolamines. PubMed. [Link]

-

Effects of ring fluorination on the adrenergic properties of phenylephrine. PubMed. [Link]

-

Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. PubMed. [Link]

-

In vivo bronchodilator action of a novel K+ channel opener, KC 399, in the guinea pig. PubMed. [Link]

-

Comparison of the binding affinity of some newly synthesized phenylethanolamine and phenoxypropanolamine compounds at recombinant human β‐ and α1‐adrenoceptor subtypes. Semantic Scholar. [Link]

-

Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma. PMC. [Link]

-

Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. PubMed. [Link]

-

The selectivity of β-adrenoceptor agonists at human β1-, β2-. NIH. [Link]

-

New bronchodilators. 3. Imidazo[4,5-c][4][12]naphthyridin-4(5H)-ones. PubMed. [Link]

-

Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. [Link]

-

Bronchodilator activity of dimaprit in the guinea pig in vitro and in vivo. PubMed. [Link]

-

Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. PubMed. [Link]

-

Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine | Request PDF. ResearchGate. [Link]

-

Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD. MDPI. [Link]

-

Benzopyranopyridine derivatives. 1. Aminoalkyl derivatives of the azaxanthenes as bronchodilating agents. PubMed. [Link]

-

Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Taylor & Francis Online. [Link]

-

Bronchodilator action of inhaled nitric oxide in guinea pigs. PubMed. [Link]

-

Stereoselective synthesis and application of β-amino ketones. Monash University. [Link]

-

Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. PubMed. [Link]

-

Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs. PubMed. [Link]

-

Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PMC. [Link]

-

SAR and Synthesis of adrenergic blockers. SlideShare. [Link]

-

Beta-Adrenergic Agonists. PubMed. [Link]

-

[Synthesis and beta-adrenergic blocking activity of 1-amino-3-(1,3-dioxalan-2-ylphenyloxy) propan-2-ols and 1-amino-3-(183-dioxan-2-ylphenyloxy)-propan-2-ols (author's transl)]. PubMed. [Link]

Sources

- 1. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.biu.ac.il [cris.biu.ac.il]

- 3. Effects of ring fluorination on the adrenergic properties of phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative evaluation of the beta 2-adrenoceptor affinity of phenoxypropanolamines and phenylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo bronchodilator action of a novel K+ channel opener, KC 399, in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bronchodilator activity of dimaprit in the guinea pig in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beta-Adrenergic Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Amino Alcohols: A Technical Guide to Unlocking Novel Pharmacological Properties

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This guide provides an in-depth technical exploration of the pharmacological properties of a particularly promising class of compounds: fluorinated amino alcohols. By leveraging the unique physicochemical characteristics of fluorine, these molecules offer enhanced metabolic stability, target affinity, and novel mechanisms of action. This document serves as a comprehensive resource for researchers and drug development professionals, detailing the rationale behind the design of fluorinated amino alcohols, their diverse therapeutic applications, and robust experimental protocols for their evaluation.

The Fluorine Advantage in Amino Alcohol Scaffolds

The strategic placement of fluorine atoms within an amino alcohol framework imparts a range of beneficial properties that can be exploited in drug design. The high electronegativity and small van der Waals radius of fluorine, coupled with the strength of the carbon-fluorine bond, lead to significant alterations in a molecule's biological behavior.[1][2]

Key advantages include:

-

Enhanced Metabolic Stability: The robust C-F bond is resistant to enzymatic cleavage, particularly oxidative metabolism by cytochrome P450 enzymes.[3] This can significantly increase the in vivo half-life of a drug, leading to improved bioavailability and less frequent dosing regimens.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby amino groups.[1] This alteration in basicity can influence a molecule's ionization state at physiological pH, impacting its solubility, membrane permeability, and interaction with biological targets.

-

Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions. This can lead to enhanced binding affinity and potency.[1] Furthermore, the introduction of fluorine can induce conformational changes that lock the molecule into a more bioactive conformation.[3]

-

Improved Lipophilicity and Membrane Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[1][3] This is particularly advantageous for developing drugs targeting the central nervous system.

Therapeutic Applications of Fluorinated Amino Alcohols

The unique pharmacological properties of fluorinated amino alcohols have led to their exploration in a variety of therapeutic areas.

Oncology

Fluorinated compounds have a well-established role in cancer chemotherapy. Fluorinated amino alcohols have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.[4] One key mechanism of action is the induction of apoptosis, or programmed cell death. Studies have shown that certain fluorinated compounds can trigger the activation of executioner caspases, such as caspase-3, leading to the systematic dismantling of the cancer cell.[4]

Infectious Diseases

The development of resistance to existing anti-infective agents is a major global health concern. Fluorinated amino alcohols have emerged as promising candidates for the development of new antimalarial and anti-leishmanial drugs.[5][6] The stereochemistry of these molecules can play a critical role in their antimalarial activity, with different enantiomers exhibiting significantly different potencies.[7]

Enzyme Inhibition

Fluorinated amino alcohols are effective inhibitors of various enzymes, particularly proteases. The electronegativity of the fluorine atom can enhance the electrophilicity of an adjacent carbonyl group, making it more susceptible to nucleophilic attack by active site residues. This can lead to the formation of stable, covalent adducts and potent enzyme inhibition.[8] This mechanism is particularly relevant in the development of inhibitors for viral proteases, such as HIV protease.[9][10]

Experimental Protocols for Pharmacological Evaluation

A thorough and systematic evaluation of the pharmacological properties of fluorinated amino alcohols is crucial for their development as therapeutic agents. The following section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the fluorinated amino alcohol in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[11]

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this period, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.[11] The absorbance is directly proportional to the number of viable cells.

Apoptosis Induction: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

-

Induce Apoptosis: Treat cells with the fluorinated amino alcohol at various concentrations for a predetermined time to induce apoptosis. A concurrent control culture without the compound should be maintained.[12]

-

Cell Lysis: Pellet 1-5 million cells and resuspend them in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[12]

-

Centrifugation: Centrifuge the cell lysate for 1 minute at 10,000 x g in a microcentrifuge.[12]

-

Prepare Reaction Mixture: Transfer the supernatant (cytosolic extract) to a fresh tube. In a 96-well plate, add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.[12]

-

Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM) to each well and incubate at 37°C for 1-2 hours. Protect the plate from light.[12]

-

Absorbance Reading: Read the samples at 400 or 405 nm in a microplate reader. The absorbance of the p-nitroaniline (pNA) chromophore is proportional to the caspase-3 activity.[12]

In Vivo Efficacy: Xenograft Tumor Model

Xenograft models are instrumental in evaluating the anti-tumor efficacy of drug candidates in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., PC3 for prostate cancer) into the flank of immunodeficient mice (e.g., NMRI nude mice).[13][14]

-

Tumor Growth and Measurement: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume bi-weekly using calipers and the formula: V = [length × (width)²] / 2.[15]

-

Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the fluorinated amino alcohol via an appropriate route (e.g., intravenous, oral) at a predetermined dose and schedule. The control group should receive the vehicle.[15]

-

Monitoring: Monitor tumor growth, body weight (as an indicator of toxicity), and the overall health of the mice throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Safety and Toxicological Profile

A comprehensive assessment of the safety and toxicological profile of any new drug candidate is paramount.

Cardiotoxicity: hERG Assay

The hERG (human Ether-à-go-go-Related Gene) assay is a critical in vitro test to assess the potential of a compound to cause QT interval prolongation, a risk factor for life-threatening cardiac arrhythmias.[16][17]

Protocol:

-

Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG potassium channel.[17]

-

Patch Clamp Electrophysiology: Employ an automated patch-clamp system (e.g., QPatch) to measure the electrophysiological properties of the hERG channels in whole-cell configuration.[17][18]

-

Compound Application: Apply the fluorinated amino alcohol at a range of concentrations to the cells.

-

Data Analysis: Measure the inhibition of the hERG current at each concentration to calculate the half-maximal inhibitory concentration (IC50) value.[18]

Mutagenicity: Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[19][20]

Protocol:

-

Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (his-).[19][21]

-

Exposure: Expose the bacterial strains to various concentrations of the fluorinated amino alcohol, both with and without a metabolic activation system (S9 fraction from rat liver).[20][21]

-

Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

-

Incubation and Counting: Incubate the plates for 48-72 hours at 37°C. Count the number of revertant colonies (his+), which have undergone a mutation that restores their ability to synthesize histidine.

-

Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[21]

Data Presentation and Visualization

Quantitative Data Summary

| Compound ID | Fluorination Pattern | Cell Line | MTT IC50 (µM) | Caspase-3 Activation (Fold Change) | hERG IC50 (µM) | Ames Test Result |

| FAA-001 | 3-fluoro | A549 | 15.2 | 3.5 | > 50 | Non-mutagenic |

| FAA-002 | 3,5-difluoro | A549 | 8.7 | 5.2 | 42.1 | Non-mutagenic |

| FAA-003 | 4-trifluoromethyl | A549 | 5.1 | 7.8 | 25.6 | Non-mutagenic |

| Control-Drug | - | A549 | 2.5 | 9.1 | 1.2 | Mutagenic (with S9) |

Table 1: Example of a summary table for the pharmacological properties of fluorinated amino alcohols.

Visualization of Mechanisms

Caption: Competitive inhibition of a protease by a fluorinated amino alcohol.

Caption: Intrinsic apoptosis pathway induced by a fluorinated amino alcohol.

Conclusion

Fluorinated amino alcohols represent a versatile and powerful scaffold for the development of novel therapeutics. Their unique pharmacological properties, driven by the strategic incorporation of fluorine, offer significant advantages in terms of metabolic stability, target affinity, and efficacy. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these promising compounds. As our understanding of the nuanced effects of fluorination continues to grow, so too will the potential of fluorinated amino alcohols to address unmet medical needs across a wide spectrum of diseases.

References

-

Caspase Activity Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

-

Caspase-3 activity assay. (n.d.). Retrieved from [Link]

- Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (2021). Iran J Public Health, 50(3), 596-605.

- Caspase-3 Activity Assay Kit (Colorimetric) NBP2-54838 Manual. (n.d.). Novus Biologicals.

- Which is the best protocol for caspase-3 activity detection in vitro? (2018).

- Fluorine in drug discovery: Role, design and case studies. (2025).

- A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(7), 1015.

- Ames Test Protocol. (2025).

- The Ames Test. (n.d.). Lawrence University.

-

hERG Safety Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

- Plasmodium falciparum: role of absolute stereochemistry in the antimalarial activity of synthetic amino alcohol antimalarial agents. (1988). Am J Trop Med Hyg, 38(3), 476-81.

- Bacterial Reverse Mut

- Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. (2023). Molecules, 28(24), 8031.

- CytoTox-Fluor™ Cytotoxicity Assay. (n.d.).

- The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. (2003). J Med Chem, 46(22), 4647-57.

- Signaling Pathways Mediating Alcohol Effects. (2010). Alcohol Res Health, 33(1-2), 6-15.

- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2011). J Org Chem, 76(10), 3581-602.

- Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. (1998). Toxicol In Vitro, 12(5), 555-61.

- Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol, 8(6), e2779.

- In vivo Efficacy Testing. (n.d.).

- Dot Language (graph based diagrams). (2018). Medium.

- CytoTox-Fluor™ Cytotoxicity Assay Protocol. (n.d.).

- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1), e2100.

- Fluorinated Amino Acids in Drug Design: The Role of Fmoc-D-3-F-Phenylalanine. (2026). Ningbo Inno Pharmchem Co.,Ltd.

- Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy.

- PC3 Xenograft Model. (n.d.). OncoOne.

- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2011). Request PDF.

- Enzyme kinetics and hit validation in fluorimetric protease assays. (2007). Curr Pharm Des, 13(3), 349-60.

- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). PubMed.

- Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. (2022). Antimicrob Agents Chemother, 66(2), e0171521.

- Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). ACS Omega, 9(16), 18029-18042.

- Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box Against Intracellular Leishmania major Amastigotes. (2016). Am J Trop Med Hyg, 94(2), 340-7.

- Drawing graphs with dot. (2015). Graphviz.

- Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. (2022). PubMed.

- Metabolism and Toxicity of Fluorine Compounds. (2021). Chem Res Toxicol, 34(2), 434-437.

- Enzymes -Inhibitors [graph]. (2013). YouTube.

- LC–MS/MS Assay of Fluoropezil and Its Two Major Metabolites in Human Plasma: An Application to Pharmacokinetic Studies. (2020).

- Synthesis and antileishmanial activity of lipophilic aromatic aminoalcohols. (2010). Bioorg Med Chem Lett, 20(14), 4165-8.

- 6.4: Enzyme Inhibition. (2025). Biology LibreTexts.

- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic

- Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening. (2006).

- Memorize Enzyme Inhibition. (2020). YouTube.

- Finding Ki value in uncompetitive type of enzyme inhibition through GraphPad prism. (2022). YouTube.

- Signaling pathways and molecular mechanisms through which branched-chain amino acids mediate translational control of protein synthesis. (2006). J Nutr, 136(1 Suppl), 227S-31S.

Sources

- 1. fda.gov [fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. reactionbiology.com [reactionbiology.com]

- 4. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 5. biotoxicity.com [biotoxicity.com]

- 6. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. resources.novusbio.com [resources.novusbio.com]

- 13. oncoone.com [oncoone.com]

- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening [e-crt.org]

- 16. rockefeller.edu [rockefeller.edu]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. benchchem.com [benchchem.com]

- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 20. enamine.net [enamine.net]

- 21. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-1-(3,4-difluorophenyl)ethanol as a chiral building block in asymmetric synthesis

An In-depth Technical Guide to 2-Amino-1-(3,4-difluorophenyl)ethanol as a Chiral Building Block in Asymmetric Synthesis

Abstract

Chiral amino alcohols are foundational components in modern asymmetric synthesis, serving as versatile precursors for pharmaceuticals, agrochemicals, and chiral catalysts. Among these, this compound stands out due to the unique electronic properties conferred by its difluorinated phenyl ring. The fluorine substituents can significantly enhance metabolic stability, binding affinity, and lipophilicity, making this building block particularly valuable in drug discovery programs.[1][2] This technical guide provides a comprehensive overview of the synthesis of enantiomerically pure this compound and explores its utility as a strategic chiral synthon in the construction of complex molecular architectures. We delve into field-proven methodologies, including classical resolution and catalytic asymmetric synthesis, offering detailed protocols and causality-driven explanations for experimental choices.

The Strategic Importance of Fluorinated Chiral Building Blocks

Chirality is a fundamental principle in pharmacology, where the physiological activity of a molecule is often dictated by its three-dimensional arrangement. The synthesis of single-enantiomer drugs is therefore a primary objective in pharmaceutical development to maximize therapeutic efficacy and minimize potential side effects associated with the undesired enantiomer. Chiral building blocks, or synthons, are enantiomerically pure molecules that are incorporated into a larger structure, providing a reliable and efficient method for introducing one or more stereocenters.

The incorporation of fluorine into drug candidates has become a prevalent strategy in medicinal chemistry.[1][2] The unique properties of fluorine—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the 3,4-difluorophenyl motif present in this compound can block sites of oxidative metabolism and modulate pKa, leading to improved bioavailability and in vivo stability.[1]

Synthesis of Enantiopure this compound

The generation of optically pure this compound can be broadly achieved through two principal strategies: the separation of a racemic mixture (chiral resolution) or the direct, stereocontrolled synthesis of the desired enantiomer (asymmetric synthesis).

Strategy 1: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a classical and robust technique for separating enantiomers.[3] The underlying principle involves the reaction of the racemic amino alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[4] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][5]

The choice of resolving agent is critical and often determined empirically. Chiral acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid are commonly employed for the resolution of racemic bases like this compound.[4] Once the less soluble diastereomeric salt is isolated in high purity, the chiral resolving agent is removed by treatment with a base, liberating the desired enantiomer of the amino alcohol. While effective, a significant drawback of this method is the theoretical maximum yield of 50% for the desired enantiomer, although the undesired enantiomer can sometimes be racemized and recycled.[3]

Caption: Key strategies for producing enantiopure this compound.

Strategy 2: Asymmetric Synthesis via Catalytic Reduction

To overcome the inherent 50% yield limitation of classical resolution, asymmetric synthesis provides a more elegant and atom-economical approach.[3] The most efficient route to chiral 1,2-amino alcohols is the asymmetric reduction of the corresponding prochiral α-aminoketone. For this target molecule, the precursor is 2-amino-3',4'-difluoroacetophenone.

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for this transformation.[6] This reaction typically employs a ruthenium(II) or rhodium(III) catalyst complexed with a chiral ligand, often derived from a chiral 1,2-diamine or an amino alcohol. A mixture of formic acid and triethylamine (HCOOH/TEA) is commonly used as the hydrogen source. The chiral catalyst creates a stereically defined environment around the ketone, forcing the hydride transfer to occur preferentially on one of the two prochiral faces, leading to the formation of one enantiomer of the alcohol in high excess.

This method is highly favored in industrial settings due to its operational simplicity, the use of inexpensive and safe hydrogen sources, and the typically high yields and excellent enantioselectivities achieved.

Applications as a Chiral Building Block

The synthetic utility of enantiopure this compound stems from its bifunctional 1,2-amino alcohol framework. This motif is a gateway to a variety of valuable chiral structures.

-

Synthesis of Chiral Auxiliaries and Ligands: The amino and hydroxyl groups can be readily derivatized. For instance, reaction with phosgene or its equivalents can form a chiral oxazolidinone, a well-known class of chiral auxiliaries used to direct stereoselective reactions. Furthermore, the nitrogen and oxygen atoms can act as a bidentate ligand, coordinating to metal centers to form chiral catalysts for a range of asymmetric transformations.

-

Precursor for Bioactive Molecules: The 1,2-amino alcohol structure is a common pharmacophore found in numerous approved drugs and clinical candidates, including beta-blockers and antiviral agents.[7] The difluorophenyl moiety further enhances its potential in drug design. The building block can be elaborated through reactions at the amino group (e.g., N-alkylation, N-acylation) or the hydroxyl group to construct complex, high-value pharmaceutical intermediates.

-

Synthesis of Chiral Heterocycles: The vicinal amino and hydroxyl groups are perfectly positioned to undergo cyclization reactions to form chiral heterocycles such as oxazolines and morpholines, which are privileged scaffolds in medicinal chemistry.

Caption: Synthetic utility of the chiral this compound building block.

Detailed Experimental Protocols

The following protocols are representative methodologies. Researchers should always conduct their own risk assessment and optimization.

Protocol 1: Asymmetric Transfer Hydrogenation of 2-Amino-3',4'-difluoroacetophenone

This protocol describes a typical ATH procedure using a Noyori-type catalyst.

Materials:

-

2-Amino-3',4'-difluoroacetophenone hydrochloride

-

(R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

-

[RuCl₂(p-cymene)]₂

-

Formic acid (HCOOH)

-

Triethylamine (TEA)

-

Anhydrous isopropanol (solvent)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Catalyst Preparation: In an inert atmosphere glovebox, [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol) are dissolved in anhydrous isopropanol (5 mL) in a Schlenk flask. The mixture is stirred at 80 °C for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate flask, 2-amino-3',4'-difluoroacetophenone hydrochloride (1.0 mmol) is suspended in a 5:2 mixture of formic acid and triethylamine (3 mL).

-

Hydrogenation: The catalyst solution is cooled to room temperature and then added to the substrate suspension. The reaction mixture is stirred at 40 °C and monitored by thin-layer chromatography (TLC) or HPLC.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃ until effervescence ceases. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

-

Analysis: The enantiomeric excess (e.e.) of the product is determined by chiral HPLC analysis.

Protocol 2: Chiral Resolution with (S)-(+)-Mandelic Acid

This protocol outlines a classical resolution procedure.

Materials:

-

Racemic this compound

-

(S)-(+)-Mandelic acid

-

Methanol (MeOH)

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

Procedure:

-

Salt Formation: Racemic this compound (10 mmol) is dissolved in warm methanol (20 mL). In a separate flask, (S)-(+)-mandelic acid (10 mmol) is dissolved in warm methanol (10 mL). The mandelic acid solution is added to the amino alcohol solution with stirring.

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then stored at 4 °C for 12-24 hours to facilitate crystallization. If no crystals form, the slow addition of diethyl ether can be used to induce precipitation.

-

Isolation: The resulting crystals (the less soluble diastereomeric salt) are collected by vacuum filtration and washed with a small amount of cold methanol.

-

Enrichment: The optical purity of the diastereomeric salt can be improved by recrystallization from methanol until a constant specific rotation is achieved.

-